molecular formula C23H25N3O3 B2968947 N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900003-07-8

N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No. B2968947
CAS RN: 900003-07-8
M. Wt: 391.471
InChI Key: DRINGYOMIZLEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

For instance, research into pyrazine and pyrrolopyrazine derivatives has shown their utility in synthesizing novel heterocyclic compounds with potential pharmacological applications. The synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones from 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides indicates the chemical versatility of pyrazine derivatives in creating compounds that might exhibit unique biological activities (Bol’but, Kemskii, & Vovk, 2014). Similarly, the development of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles from 4-oxo-N, 2, 6-triphenyl piperidine-3-carboxamides suggests a pathway for creating compounds that could be explored for their pharmacological potential (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Moreover, the exploration of acetylcholinesterase enzyme inhibitor activity of novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines showcases the potential for designing new therapeutic agents targeting neurological disorders (Elumalai et al., 2014). This highlights the broader applicability of pyrazine and related compounds in medicinal chemistry.

The synthesis and structural analysis of compounds like 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide also contribute to the understanding of molecular interactions and the development of compounds with desired physical and chemical properties (Prabhuswamy et al., 2016).

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-16-9-11-17(12-10-16)21-19-7-5-13-25(19)14-15-26(21)23(27)24-18-6-4-8-20(28-2)22(18)29-3/h4-13,21H,14-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRINGYOMIZLEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

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